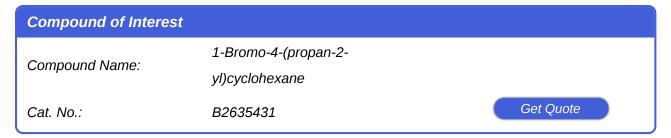




1-bromo-4-(propan-2-yl)cyclohexane chemical properties

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An in-depth technical guide on the chemical properties of 1-bromo-4-(propan-2yl)cyclohexane, prepared for researchers, scientists, and drug development professionals.

Core Chemical Identity

1-bromo-4-(propan-2-yl)cyclohexane is a halogenated derivative of a substituted cyclohexane. Its core structure consists of a cyclohexane ring with a bromine atom and an isopropyl group attached at positions 1 and 4, respectively. This substitution pattern leads to the existence of cis and trans stereoisomers, each with distinct conformational preferences and reactivity profiles.



Identifier	Value	Source
IUPAC Name	1-bromo-4-(propan-2- yl)cyclohexane	[1][2]
Synonyms	1-bromo-4- isopropylcyclohexane	[1]
CAS Number	1341365-34-1	[1][2]
Molecular Formula	C ₉ H ₁₇ Br	[1]
Molecular Weight	205.13 g/mol	[1]
Canonical SMILES	CC(C)C1CCC(CC1)Br	[1]
InChI Key	OIRPJYOKZSGEFN- UHFFFAOYSA-N	[1]

Physicochemical Properties

Experimentally determined physical properties for **1-bromo-4-(propan-2-yl)cyclohexane** are not readily available in the provided search results. However, computational data from PubChem provides estimated values for key descriptors. For context, related compounds like **1-bromo-4-methylcyclohexane** are not miscible in water[3][4].

Property	Value (Computed)	Source
XLogP3	3.8	[1]
Exact Mass	204.05136 Da	[1]
Monoisotopic Mass	204.05136 Da	[1]
Topological Polar Surface Area	0 Ų	[1]
Heavy Atom Count	10	[1]
Complexity	90.9	[1]

Stereoisomerism and Conformational Analysis







The 1,4-disubstituted cyclohexane ring is the defining structural feature, leading to cis-trans isomerism and complex conformational behavior. The cyclohexane ring predominantly exists in a chair conformation to minimize angular and torsional strain[5]. The stability of these conformations is dictated by the steric strain introduced by the substituents, particularly the bulky isopropyl group. Bulky groups strongly prefer the more spacious equatorial position to avoid destabilizing 1,3-diaxial interactions[6][7][8].

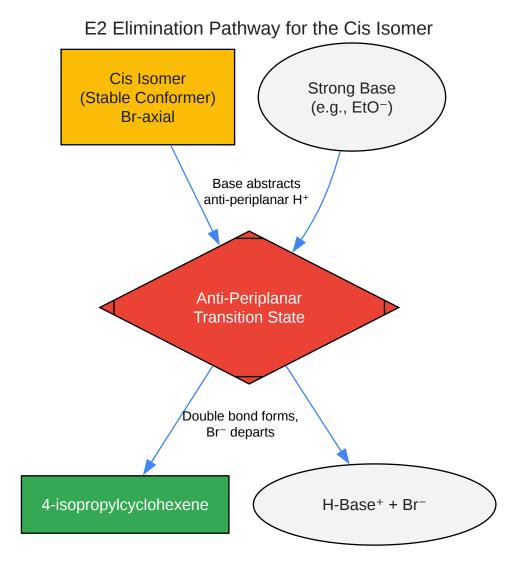
Cis Isomer

In the cis isomer, the bromine and isopropyl groups are on the same side of the ring. This leads to a conformational equilibrium between two chair forms.

- Conformer 1: Isopropyl group is axial, and the bromine atom is equatorial.
- Conformer 2: Isopropyl group is equatorial, and the bromine atom is axial[9].

The A-value, which quantifies the steric strain of an axial substituent, is approximately 2.1-2.2 kcal/mol for an isopropyl group and 0.4-0.6 kcal/mol for a bromine atom[10][11]. Therefore, the conformer with the bulky isopropyl group in the equatorial position and the smaller bromine atom in the axial position is significantly more stable[9][12]. The energy difference between these two conformers is approximately 1.5 kcal/mol[10].





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